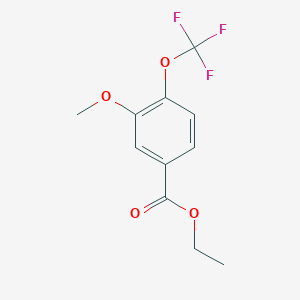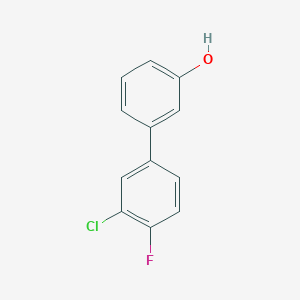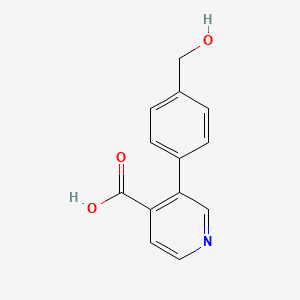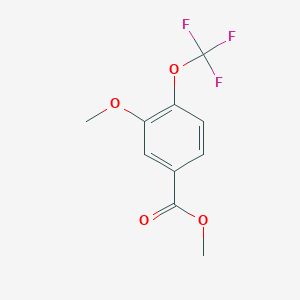
Methyl 3-methoxy-4-(trifluoromethoxy)benzoate
Overview
Description
“Methyl 3-methoxy-4-(trifluoromethoxy)benzoate” is a chemical compound with the molecular formula C10H9F3O4 . It is used for the preparation of difluoro and trifluoromethoxy compounds as anticancer agents .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-4-(trifluoromethoxy)benzoate” consists of a benzoate core with methoxy and trifluoromethoxy functional groups attached at the 3rd and 4th positions respectively .Physical And Chemical Properties Analysis
“Methyl 3-methoxy-4-(trifluoromethoxy)benzoate” is a clear colorless liquid . Its molecular weight is 250.17 .Scientific Research Applications
Chemical Synthesis
“Methyl 3-methoxy-4-(trifluoromethoxy)benzoate” is used in chemical synthesis . Its unique structure makes it a valuable compound in the synthesis of various organic compounds .
Material Science
In the field of material science, this compound can be used in the development of new materials . Its unique properties can contribute to the creation of materials with specific characteristics .
Chromatography
“Methyl 3-methoxy-4-(trifluoromethoxy)benzoate” can be used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties can aid in the separation process .
Analytical Research
This compound can be used in analytical research . It can be used as a reference compound or as a reagent in various analytical techniques .
Solar Energy Applications
A study has shown that controlling the length of the terminal chain of similar compounds can be used to improve their electric conductivity and optical absorption, making them suitable for solar energy applications . It’s possible that “Methyl 3-methoxy-4-(trifluoromethoxy)benzoate” could have similar applications .
Liquid Crystal Technology
Compounds with similar structures have been used in the development of liquid crystals . These liquid crystals have numerous applications, including in optical displays and surface modifications .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound is an ester , which suggests it may undergo hydrolysis in biological systems, leading to the release of 3-methoxy-4-(trifluoromethoxy)benzoic acid and methanol. The resulting benzoic acid derivative could potentially interact with various biological targets.
Result of Action
It’s used for the preparation of difluoro and trifluoro compounds as anticancer agents , suggesting it might have cytotoxic effects or interfere with cell proliferation.
properties
IUPAC Name |
methyl 3-methoxy-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-15-8-5-6(9(14)16-2)3-4-7(8)17-10(11,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPTEQQJLARHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-4-(trifluoromethoxy)benzoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



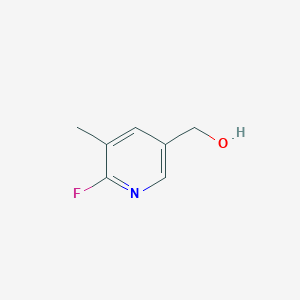
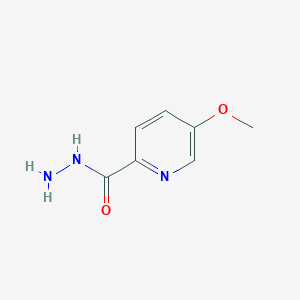

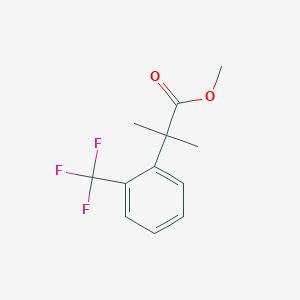
![7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3347012.png)
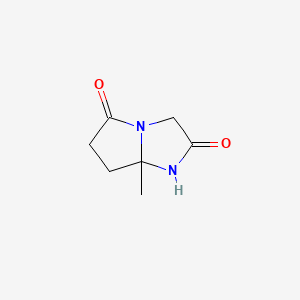
![2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B3347039.png)
